BenchChemオンラインストアへようこそ!

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol

pKa basicity drug design

This is a covalent HFIP-piperidine conjugate, not a simple mixture. With a pKa(H) of 7.8 and log P of 1.2, it reduces hERG liability vs generic piperidine at pH 7.4 while maintaining CNS permeability. The 4.8 mg mL⁻¹ aqueous solubility ensures reliable SPR and crystallography data versus low-solubility CF3 analogs. Use for PDE inhibitor bioisostere replacement or HFIP-amine cooperative catalysis. A single-component, pre-assembled H-bond motif simplifies reaction optimization.

Molecular Formula C8H11F6NO
Molecular Weight 251.17 g/mol
Cat. No. B11717433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol
Molecular FormulaC8H11F6NO
Molecular Weight251.17 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C8H11F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h5,15-16H,1-4H2
InChIKeyYERFFTGNQWUKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol – Class, Structure, and Physicochemical Fingerprint


1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluoroalkyl-substituted saturated heterocyclic amine belonging to the hexafluoroisopropanol (HFIP)-piperidine conjugate class. The molecule contains a piperidine ring directly linked at the 4-position to a hexafluoro-tertiary alcohol moiety, which functions as a hydrogen-bond donor and polar pharmacophore. Its physicochemical properties (pKa, log P, aqueous solubility) have been systematically profiled alongside non-fluorinated parent heterocycles and corresponding fluorinated n-alkylamines, providing a quantitative basis for selection over generic piperidine or HFIP building blocks [1].

Why Generic Piperidine or HFIP Cannot Replace 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol in Rational Design


Simple substitution of unsubstituted piperidine or commercially available 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) does not recapitulate the integrated pharmacophore presented by 1,1,1,3,3,3-hexafluoro-2-(piperidin-4-yl)propan-2-ol. Systematic profiling demonstrates that the covalent tethering of the hexafluoro-tertiary alcohol to the piperidine ring simultaneously modulates amine basicity, lipophilicity, and aqueous solubility in a manner distinct from both the parent non-fluorinated amine and the simple mixture of piperidine with HFIP [1]. These altered physicochemical parameters directly impact downstream properties such as permeability, metabolic stability, and target engagement, making the fused building block a distinct chemical entity that cannot be approximated by blending individual components [1].

Quantitative Differentiation Evidence for 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol


pKa(H) Shift Relative to Unsubstituted Piperidine – Impact on Ionization State at Physiological pH

The introduction of the hexafluoro-2-propanol substituent at the piperidine 4-position significantly reduces amine basicity compared to unsubstituted piperidine. In the systematic study of fluoroalkyl-substituted saturated heterocyclic amines, the pKa(H) of piperidine is 11.2, while the pKa(H) of the hexafluoro-2-propanol-substituted piperidine (the target compound) is measured to be 7.8, representing a ΔpKa of −3.4 units. This shift results from the strong electron-withdrawing effect of the two trifluoromethyl groups, which inductively decrease electron density on the nitrogen [1].

pKa basicity drug design

Lipophilicity (log P) Modulation Versus Non-Fluorinated Piperidine and Trifluoromethyl Analogs

The fluoroalkyl substitution pattern dramatically alters lipophilicity. The target compound exhibits a measured log P of 1.2 (shake-flask method), compared to log P = 0.2 for unsubstituted piperidine and log P = 1.8 for the corresponding 2,2,2-trifluoro-1-(piperidin-4-yl)ethanol analog. This places the target compound in an optimal intermediate lipophilicity range that balances passive permeability with aqueous solubility, which is preferred for CNS drug candidates [1].

logP lipophilicity ADME

Aqueous Solubility Advantage Over Non-Fluorinated and Mono-Fluorinated Piperidine Congeners

Despite the increased lipophilicity, the target compound retains surprisingly high aqueous solubility (4.8 mg mL⁻¹ at pH 7.4) due to the hydrogen-bonding capacity of the hexafluoro-tertiary alcohol. This compares favorably to the unsubstituted piperidine solubility of >100 mg mL⁻¹ but is a substantial improvement over the 2,2,2-trifluoro analog (solubility 0.9 mg mL⁻¹), demonstrating a 5.3-fold solubility advantage over the closest fluorinated comparator [1].

aqueous solubility formulation biopharmaceutics

Hydrogen-Bond Donor Capacity Versus Simple HFIP – Implications for Supramolecular Assembly and Catalysis

X-ray co-crystallization studies of piperidine with HFIP reveal a well-defined hexa-center hydrogen-bonded cluster (one piperidine ∶ two HFIP). By tethering the HFIP moiety to piperidine, the target compound pre-organizes this H-bond donor-acceptor pair in a fixed stoichiometry and geometry, creating a unimolecular dual H-bond system. While the separated components require 2:1 HFIP-to-piperidine ratios to form the motif, the target compound delivers the same H-bond pattern at a 1:1 stoichiometry, simplifying reaction setup and reducing catalyst loading in hydrogen-bond-promoted transformations [1].

hydrogen-bond donor catalysis co-crystal

Predicted pKa and Stability Profile for Procurement and Storage Decision-Making

ADMET Predictor calculations estimate the pKa of the hexafluoro-tertiary alcohol proton at 4.62, indicating that the compound remains un-ionized across a broad pH range (pH 1–4), while the piperidine nitrogen pKa shifts to approximately 7.8. The compound is stable as a solid at −20 °C and in DMSO stock solutions for up to 2 months at −20 °C . These parameters directly inform storage conditions and solution handling protocols that differ from those of more labile fluorinated alcohols such as HFIP (bp 58 °C, requires special ventilation).

predicted pKa stability procurement

Optimal Application Scenarios for 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol Based on Quantitative Evidence


Fragment-Based Drug Discovery for CNS Targets Requiring Intermediate Lipophilicity and Reduced hERG Risk

The measured pKa(H) of 7.8 and log P of 1.2 [1] position the compound as a privileged fragment for CNS drug discovery. Its neutral form at pH 7.4 (unlike piperidine) minimizes hERG channel blockade, while the optimal lipophilicity balances blood-brain barrier penetration with solubility. Procurement of this specific building block should be prioritized over generic piperidine or the trifluoromethyl analog when the project requires a piperidine core with reduced basicity and controlled lipophilicity.

Synthesis of PDE4/PDE8 Inhibitor Libraries Using the Hexafluoro-2-propanol Pharmacophore

The hexafluoro-2-propanol group is a validated bioisostere for carboxylic acids in phosphodiesterase (PDE) inhibitors [1]. The tethered piperidine ring provides a handle for further derivatization while the fluorinated alcohol enhances binding affinity through hydrogen bonding. The compound's solid form and defined stability allow automated library synthesis with reliable reagent dispensing, making it suitable for high-throughput medicinal chemistry campaigns targeting PDE4 or PDE8.

Hydrogen-Bond-Donor Organocatalysis with Reduced Catalyst Loading

Co-crystal structural evidence shows that the HFIP·piperidine pair forms a productive six-center H-bond cluster [2]. The target compound pre-assembles this motif intramolecularly, enabling catalysis with a single component rather than a binary mixture. This simplifies reaction optimization and may lower the required catalyst loading. Researchers exploring HFIP-amine cooperative catalysis (e.g., ring-opening polymerizations, Michael additions) should evaluate the target compound as a more atom-economical alternative to the HFIP/piperidine combination.

Crystallography and Biophysical Assays Demanding High Solubility and Chemical Stability

With aqueous solubility of 4.8 mg mL⁻¹ [1] and documented solution stability , the compound is well-suited for protein crystallography soaking experiments and surface plasmon resonance (SPR) binding assays, where precipitation of the ligand can compromise data quality. Compared to the low-solubility CF3 analog (0.9 mg mL⁻¹), the target compound reduces the risk of false negatives in biophysical screens, improving the reliability of hit validation.

Quote Request

Request a Quote for 1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.